molecular formula C6H9F3N2O2 B11899627 2-(Trifluoromethyl)piperazine-1-carboxylic acid

2-(Trifluoromethyl)piperazine-1-carboxylic acid

Cat. No.: B11899627
M. Wt: 198.14 g/mol
InChI Key: QZBODGMOPHYUET-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperazine-1-carboxylic acid is a chemical compound with the molecular formula C6H9F3N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group (CF3) attached to the piperazine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)piperazine-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperazine ring. One common method is the reaction of piperazine with trifluoromethylating agents under controlled conditions. For example, the reaction of piperazine with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(Trifluoromethyl)piperazine-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)piperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)piperazine-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the piperazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C6H9F3N2O2

Molecular Weight

198.14 g/mol

IUPAC Name

2-(trifluoromethyl)piperazine-1-carboxylic acid

InChI

InChI=1S/C6H9F3N2O2/c7-6(8,9)4-3-10-1-2-11(4)5(12)13/h4,10H,1-3H2,(H,12,13)

InChI Key

QZBODGMOPHYUET-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C(F)(F)F)C(=O)O

Origin of Product

United States

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